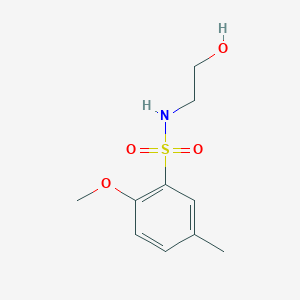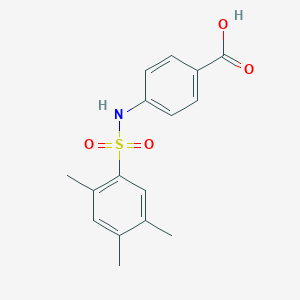
4-(Acetylamino)phenyl 2,5-dichlorobenzenesulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Acetylamino)phenyl 2,5-dichlorobenzenesulfonate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as N-Acetyl-4-aminophenyl 2,5-dichlorobenzenesulfonate and is a derivative of 4-aminophenol.
Mécanisme D'action
The exact mechanism of action of 4-(Acetylamino)phenyl 2,5-dichlorobenzenesulfonate is not fully understood. However, studies have suggested that this compound may act as an inhibitor of certain enzymes, which play a crucial role in various physiological processes.
Biochemical and Physiological Effects:
Studies have shown that 4-(Acetylamino)phenyl 2,5-dichlorobenzenesulfonate can have various biochemical and physiological effects. For instance, this compound has been shown to exhibit anti-inflammatory and analgesic properties, which make it a potential candidate for the treatment of various inflammatory conditions.
Avantages Et Limitations Des Expériences En Laboratoire
One of the significant advantages of using 4-(Acetylamino)phenyl 2,5-dichlorobenzenesulfonate in lab experiments is its high purity and stability. This compound is also relatively easy to synthesize, making it readily available for research purposes. However, one of the limitations of using this compound is its potential toxicity, which requires careful handling and disposal.
Orientations Futures
There are several potential future directions for the research on 4-(Acetylamino)phenyl 2,5-dichlorobenzenesulfonate. Some of these directions include:
1. Further studies on the mechanism of action of this compound.
2. Investigation of the potential therapeutic applications of this compound in the treatment of various diseases.
3. Development of new synthetic methods for the preparation of this compound.
4. Exploration of the potential use of this compound in the field of materials science.
Conclusion:
In conclusion, 4-(Acetylamino)phenyl 2,5-dichlorobenzenesulfonate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound has been extensively studied for its biochemical and physiological effects and has shown promising results in the treatment of various inflammatory conditions. With further research, this compound has the potential to become a valuable tool in various scientific fields.
Méthodes De Synthèse
The synthesis of 4-(Acetylamino)phenyl 2,5-dichlorobenzenesulfonate involves the reaction of 4-aminophenol with acetic anhydride in the presence of a catalyst such as sulfuric acid. This reaction results in the formation of N-Acetyl-4-aminophenol, which is then reacted with 2,5-dichlorobenzenesulfonyl chloride to produce the final product.
Applications De Recherche Scientifique
The compound 4-(Acetylamino)phenyl 2,5-dichlorobenzenesulfonate has been extensively studied for its potential applications in various scientific fields. One of the significant applications of this compound is in the field of organic synthesis, where it is used as a reagent for the preparation of various organic compounds.
Propriétés
Nom du produit |
4-(Acetylamino)phenyl 2,5-dichlorobenzenesulfonate |
|---|---|
Formule moléculaire |
C14H11Cl2NO4S |
Poids moléculaire |
360.2 g/mol |
Nom IUPAC |
(4-acetamidophenyl) 2,5-dichlorobenzenesulfonate |
InChI |
InChI=1S/C14H11Cl2NO4S/c1-9(18)17-11-3-5-12(6-4-11)21-22(19,20)14-8-10(15)2-7-13(14)16/h2-8H,1H3,(H,17,18) |
Clé InChI |
CIGOJSCLZPQPNR-UHFFFAOYSA-N |
SMILES |
CC(=O)NC1=CC=C(C=C1)OS(=O)(=O)C2=C(C=CC(=C2)Cl)Cl |
SMILES canonique |
CC(=O)NC1=CC=C(C=C1)OS(=O)(=O)C2=C(C=CC(=C2)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[(2,5-dibromophenyl)sulfonyl]-2-ethyl-1H-imidazole](/img/structure/B273281.png)
![1-[(2-Methoxy-5-methylphenyl)sulfonyl]-4-(4-methoxyphenyl)piperazine](/img/structure/B273287.png)




![1-[(2,5-Dimethoxyphenyl)sulfonyl]-4-(4-methoxyphenyl)piperazine](/img/structure/B273313.png)



![N-(2-{4-[(2,4-dimethylphenyl)sulfonyl]-1-piperazinyl}ethyl)-2,4-dimethylbenzenesulfonamide](/img/structure/B273325.png)

![3-{[(3,4-Dimethylphenyl)sulfonyl]amino}benzoic acid](/img/structure/B273341.png)
![1-[(2,5-Dimethylphenyl)sulfonyl]azepane](/img/structure/B273346.png)